molecular formula C13H11N3O B11788765 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one

Cat. No.: B11788765
M. Wt: 225.25 g/mol
InChI Key: YTIXRIAFFOHKLL-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one: is a heterocyclic compound that features a fused ring system combining a pyridine and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one can be synthesized through various methods. One common approach involves the reaction of acylpyruvic acids with 2,3-diaminopyridine under mild conditions . Another method includes the cyclization of appropriate precursors in the presence of suitable catalysts .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific molecular targets makes it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • 1,2,4-triazolo[4,3-a]pyrazine derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Comparison: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

1-phenyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one

InChI

InChI=1S/C13H11N3O/c17-13-9-16(10-4-2-1-3-5-10)12-6-7-14-8-11(12)15-13/h1-8H,9H2,(H,15,17)

InChI Key

YTIXRIAFFOHKLL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1C3=CC=CC=C3)C=CN=C2

Origin of Product

United States

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